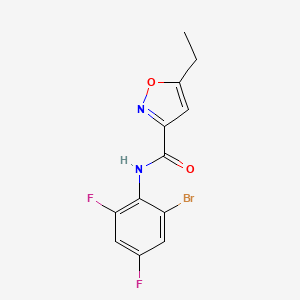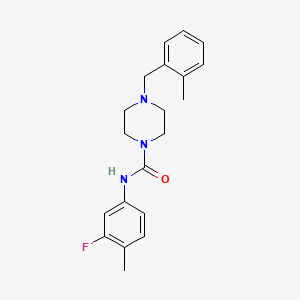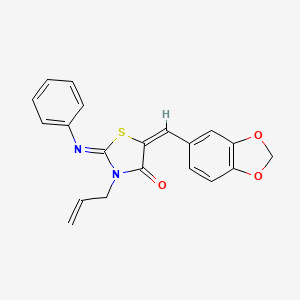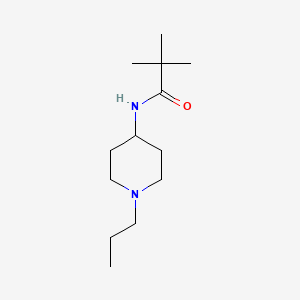![molecular formula C25H24N2O6S B4715619 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycylglycinate](/img/structure/B4715619.png)
4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycylglycinate
Overview
Description
4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycylglycinate, also known as BBG-11, is a compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. BBG-11 belongs to the class of compounds known as glycine derivatives and has been shown to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycylglycinate is not fully understood, but it is thought to act by modulating the activity of ion channels. This compound has been shown to inhibit the activity of P2X7 receptors, which are involved in the regulation of inflammation and pain. This compound has also been shown to activate the activity of TRPM8 channels, which are involved in the regulation of cold sensation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In animal models, this compound has been shown to promote axonal regeneration and functional recovery after spinal cord injury. This compound has also been shown to reduce inflammation in animal models of arthritis and colitis. In vitro studies have shown that this compound can inhibit the activity of P2X7 receptors and activate the activity of TRPM8 channels.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycylglycinate is its potential as a therapeutic agent in a range of diseases. This compound has been shown to promote axonal regeneration and functional recovery after spinal cord injury, and reduce inflammation in animal models of arthritis and colitis. However, there are also limitations to using this compound in lab experiments. The yield of the synthesis is reported to be around 50%, which can limit the amount of this compound available for experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to investigate its effects.
Future Directions
There are several future directions for research on 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycylglycinate. One area of interest is the potential of this compound as a therapeutic agent in other diseases, such as traumatic brain injury and multiple sclerosis. Another area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on ion channels.
Scientific Research Applications
4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycylglycinate has been extensively studied for its potential as a therapeutic agent in a range of diseases. One of the most promising applications of this compound is in the treatment of spinal cord injury. This compound has been shown to promote axonal regeneration and functional recovery in animal models of spinal cord injury. This compound has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models of arthritis and colitis.
properties
IUPAC Name |
(4-benzoylphenyl)methyl 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6S/c1-18-7-13-22(14-8-18)34(31,32)27-15-23(28)26-16-24(29)33-17-19-9-11-21(12-10-19)25(30)20-5-3-2-4-6-20/h2-14,27H,15-17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFAZYDOQZJWER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(propylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4715549.png)
![N-[4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4715559.png)
![7-methyl-2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4715563.png)
![3-allyl-2-[(2-oxo-2-phenylethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4715569.png)



![N-(2-methoxyethyl)-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B4715592.png)
![N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4715593.png)
![N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4715604.png)
![4-[(3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4715608.png)
![2-[4-(3-methylphenyl)-1-piperazinyl]-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B4715612.png)
